molecular formula C4H5N3O2S B1300909 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 89033-42-1

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No. B1300909
CAS RN: 89033-42-1
M. Wt: 159.17 g/mol
InChI Key: VEUMOQOGIIKOBV-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid (MTDCA) is an organic compound belonging to the family of thiadiazole compounds. It is a colorless crystalline solid with a molecular weight of 169.16 g/mol and a melting point of 185-187 °C. MTDCA is a synthetic compound, which can be synthesized by the reaction of 4-methylamino-1,2,5-thiadiazole-3-carboxylic acid chloride and sodium hydroxide. MTDCA has been used in scientific research and laboratory experiments due to its wide range of applications in different fields.

Scientific Research Applications

Pharmacological Applications

Heterocyclic systems based on 1,3,4-thiadiazole rings are known for their broad pharmacological activities. These compounds serve as crucial scaffolds in medicinal chemistry, thanks to their wide possibilities for chemical modifications. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of these heterocyclic systems, including the 1,3,4-thiadiazole core, is underscored by their role as bioisosteres for carboxylic, amide, and ester groups, enhancing interactions with enzymes and receptors due to their ability to participate in hydrogen bonding interactions. This bioisosteric similarity suggests that derivatives of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid could potentially exhibit similar pharmacological profiles (Lelyukh, 2019).

Synthetic and Biological Significance

The synthetic versatility of thiadiazoles, including compounds like this compound, is significant for the development of new biologically active molecules. Their structural framework is integral in the construction of drug-like molecules, with research indicating their central role in new medicinal agents' development due to their effective interaction with various biological targets. Such compounds are engineered for enhanced biological activity by exploiting the thiadiazole moiety's inherent properties (Mishra et al., 2015).

properties

IUPAC Name

4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMOQOGIIKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364246
Record name 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89033-42-1
Record name 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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